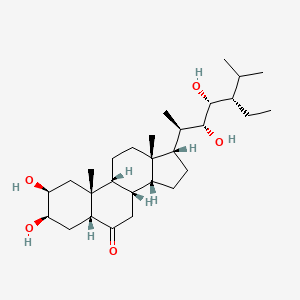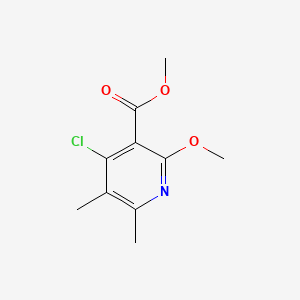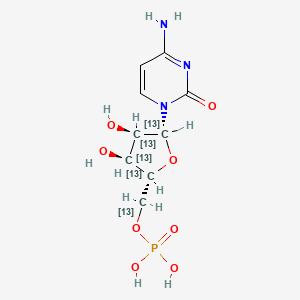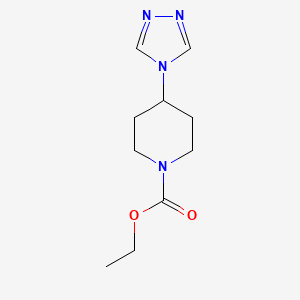
1,2,3,4-Tetradeuterio-5-deuteriooxy-6-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,4-Tetradeuterio-5-deuteriooxy-6-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)benzene: is a deuterated organic compound. Deuterium, a stable isotope of hydrogen, replaces hydrogen atoms in this compound, making it useful in various scientific research applications. The presence of multiple deuterium atoms can significantly alter the physical and chemical properties of the compound, making it valuable in studies involving reaction mechanisms, spectroscopy, and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetradeuterio-5-deuteriooxy-6-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)benzene typically involves multiple steps, including the introduction of deuterium atoms at specific positions. One common method is the catalytic exchange of hydrogen with deuterium using deuterium gas (D2) in the presence of a suitable catalyst. The reaction conditions often require elevated temperatures and pressures to facilitate the exchange process.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic exchange processes or the use of deuterated reagents in organic synthesis. The choice of method depends on the desired purity and yield of the final product. Advanced purification techniques, such as distillation and chromatography, are employed to ensure the high purity of the compound.
化学反応の分析
Types of Reactions
1,2,3,4-Tetradeuterio-5-deuteriooxy-6-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form deuterated quinones or other oxygenated derivatives.
Reduction: Reduction reactions can yield deuterated hydroxy compounds or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum deuteride (LiAlD4) or sodium borodeuteride (NaBD4) are used.
Substitution: Reagents like deuterated halides (e.g., DCl, DBr) and catalysts such as palladium on carbon (Pd/C) are employed.
Major Products
The major products formed from these reactions include deuterated derivatives of the original compound, such as deuterated quinones, hydroxy compounds, and substituted benzene derivatives.
科学的研究の応用
1,2,3,4-Tetradeuterio-5-deuteriooxy-6-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)benzene has several scientific research applications:
Chemistry: Used as a tracer in reaction mechanism studies to understand the pathways and intermediates involved in chemical reactions.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Utilized in the development of deuterated drugs, which may exhibit altered pharmacokinetics and reduced metabolic degradation.
Industry: Applied in the production of deuterated materials for use in advanced technologies, such as OLEDs and other electronic devices.
作用機序
The mechanism of action of 1,2,3,4-Tetradeuterio-5-deuteriooxy-6-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)benzene involves the interaction of its deuterium atoms with various molecular targets. Deuterium’s higher mass compared to hydrogen results in altered vibrational frequencies, which can affect reaction rates and pathways. The compound’s effects are mediated through its incorporation into molecular structures, influencing their stability and reactivity.
類似化合物との比較
Similar Compounds
- 1,2,4,5-Tetradeuterio-3-deuteriooxy-6-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)benzene
- 1,2,3,4-Tetradeuterio-5-deuteriooxy-6-(trideuteriomethyl)benzene
Uniqueness
1,2,3,4-Tetradeuterio-5-deuteriooxy-6-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)benzene is unique due to the specific positions and number of deuterium atoms, which can significantly influence its physical and chemical properties. This makes it particularly valuable in studies requiring precise control over isotopic composition and in applications where deuterium’s effects on molecular behavior are critical.
特性
分子式 |
C9H12O |
|---|---|
分子量 |
148.26 g/mol |
IUPAC名 |
1,2,3,4-tetradeuterio-5-deuteriooxy-6-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)benzene |
InChI |
InChI=1S/C9H12O/c1-7(2)8-5-3-4-6-9(8)10/h3-7,10H,1-2H3/i1D3,2D3,3D,4D,5D,6D,7D/hD |
InChIキー |
CRBJBYGJVIBWIY-SRQDVOKDSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])O[2H])[2H])[2H] |
正規SMILES |
CC(C)C1=CC=CC=C1O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Piperidin-4-yl-[1,3]oxazolo[4,5-b]pyridin-2-one](/img/structure/B13849529.png)
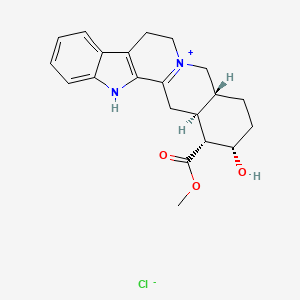

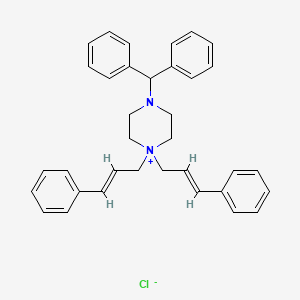
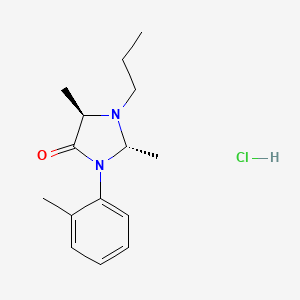
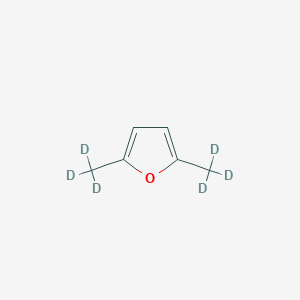
![(S)-4,9-Dihydro-a-[(methoxycarbonyl)amino]-4,6-dimethyl-9-oxo-3-b-D-ribofuranosyl-3H-Imidazo[1,2-a]purine-7-butanoic acid methyl ester](/img/structure/B13849544.png)
![N-[(4-phenylmethoxyphenyl)methyl]hydroxylamine](/img/structure/B13849545.png)

